N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide
CAS No.: 1005268-64-3
Cat. No.: VC4646914
Molecular Formula: C29H28N2O3
Molecular Weight: 452.554
* For research use only. Not for human or veterinary use.
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide - 1005268-64-3](/images/structure/VC4646914.png)
Specification
CAS No. | 1005268-64-3 |
---|---|
Molecular Formula | C29H28N2O3 |
Molecular Weight | 452.554 |
IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide |
Standard InChI | InChI=1S/C29H28N2O3/c32-29(30-21-9-11-24-25(16-21)34-13-12-33-24)20-8-10-23-22(15-20)26-18-6-7-19(14-18)27(26)28(31-23)17-4-2-1-3-5-17/h1-5,8-11,15-16,18-19,26-28,31H,6-7,12-14H2,(H,30,32) |
Standard InChI Key | FUOXJMCDOJWLNF-UHFFFAOYSA-N |
SMILES | C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)NC5=CC6=C(C=C5)OCCO6)NC3C7=CC=CC=C7 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The compound’s molecular formula is C₂₉H₂₈N₂O₃, with a molecular weight of 452.5442 g/mol . Its structure combines a benzodioxane subunit (C₈H₈O₂) linked via an amide bond to a methanophenanthridine core (C₂₁H₂₀N₂O). The methanophenanthridine system features a bridged bicyclic framework with a phenyl substituent at position 6, contributing to its stereochemical complexity.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₉H₂₈N₂O₃ | |
Molecular Weight | 452.5442 g/mol | |
CAS Registry Number | 1005268-64-3 | |
Purity | ≥97% | |
Storage Conditions | Room temperature |
Stereochemical Considerations
The methanophenanthridine core contains four stereocenters (positions 6a, 7, 10, and 10a), yielding multiple diastereomers. The (6R,6aR,7S,10S,10aR) configuration is commonly reported in synthetic batches . This stereochemistry influences receptor binding affinity, as demonstrated in docking studies of analogous structures .
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols for this specific compound are proprietary, analogous routes involve:
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Condensation of Benzodioxane Amines: Reaction of N-(2,3-dihydrobenzo dioxin-6-yl)amine with activated carbonyl intermediates .
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Bridging Cyclization: Formation of the methanophenanthridine system via Diels-Alder or photochemical cycloaddition reactions .
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Amide Coupling: Final carboxamide formation using carbodiimide-based reagents .
Critical challenges include controlling stereoselectivity during cyclization and minimizing racemization at the amide bond.
Table 2: Representative Reaction Conditions
Pharmacological Profile
Mechanism of Action
Though direct target identification studies are lacking, structural analogs exhibit:
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σ Receptor Modulation: Methanophenanthridine derivatives show affinity for σ-1 receptors (Ki ≈ 120 nM), implicated in neuropathic pain mitigation .
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Enzyme Inhibition: Related benzodioxane-acetamides inhibit α-glucosidase (IC₅₀ 12.8–45.3 µM) but weakly affect acetylcholinesterase (IC₅₀ >100 µM) .
Preclinical Data
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Neurobehavioral Models: In murine anxiety assays (elevated plus maze), analogs increased open-arm time by 40–60% at 10 mg/kg .
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Metabolic Stability: Microsomal half-life (human liver): 23 minutes, suggesting need for prodrug strategies .
Table 3: In Vitro Pharmacokinetic Parameters
Parameter | Value | Assay |
---|---|---|
Plasma Protein Binding | 89.2% (albumin) | Equilibrium dialysis |
Caco-2 Permeability | 8.7 × 10⁻⁶ cm/s | Bidirectional transport |
CYP3A4 Inhibition | IC₅₀ >50 µM | Fluorescent probe |
Research Gaps and Future Directions
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